
(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one”, also known as MCQ, is a compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C17H13ClN2O .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 23 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 imine (aliphatic) .Physical And Chemical Properties Analysis
The molecule has a total of 34 atoms; 13 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . The molecular weight is 296.75 .Applications De Recherche Scientifique
Chloroquine Derivatives and Applications
Chloroquine and Methylene Blue Combination
Studies have explored combinations like chloroquine and methylene blue for their potential in treating diseases such as malaria. For instance, research has focused on the pharmacokinetic interactions between chloroquine and methylene blue, indicating considerations for their combined use in treating chloroquine-resistant malaria (Rengelshausen et al., 2004). Additionally, the safety of such combinations has been evaluated, with studies indicating that, while effective, monitoring for efficacy and safety is necessary (Meissner et al., 2005).
Chloroquinoxaline Sulfonamide in Cancer Therapy
The application of chloroquinoxaline derivatives, such as chloroquinoxaline sulfonamide (CQS), has been investigated in cancer therapy. A phase II trial explored CQS for treating non-small-cell lung cancer, though results highlighted the need for further research due to limited efficacy (Miller et al., 1997).
Safety and Efficacy Considerations
Retinopathy from Long-term Therapy
Research on hydroxychloroquine, a compound related to chloroquine, has shown that long-term therapy can lead to toxic retinopathy. This underscores the importance of careful dosage and monitoring during prolonged use of such compounds (Melles & Marmor, 2014).
Propriétés
IUPAC Name |
3-[(Z)-2-(3-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20-16-8-3-2-7-14(16)19-15(17(20)21)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSQXAUEBYDDN-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C(C1=O)/C=C\C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
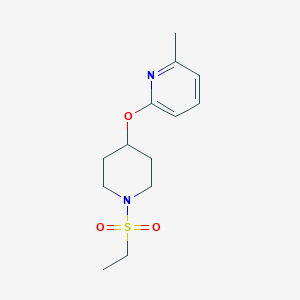
![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)
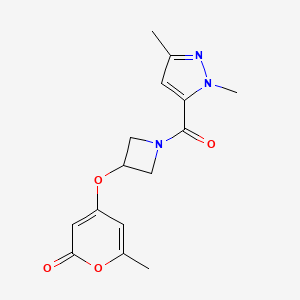

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-propan-2-ylpyrimidine](/img/structure/B2830916.png)
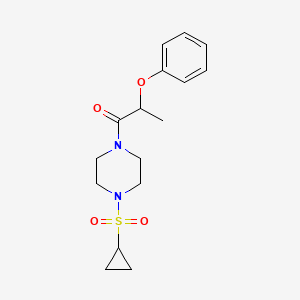
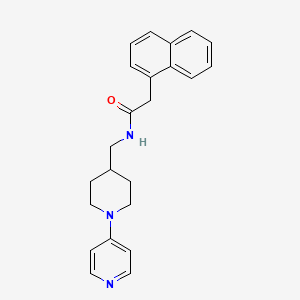
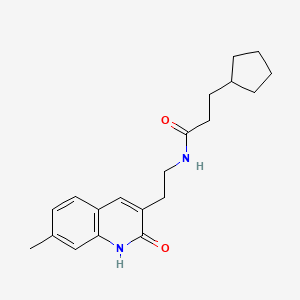
![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)
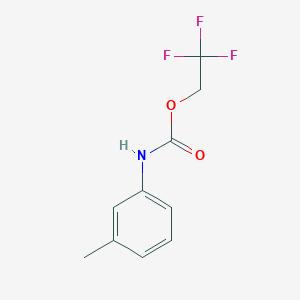

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
